(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide
Description
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide is a structurally complex molecule featuring a 1,4-dioxaspiro[4.5]decane core, a furan-2-yl substituent, and an (E)-configured α,β-unsaturated enamide group. The spirocyclic system confers conformational rigidity, while the furan and enamide moieties contribute to electronic diversity, making this compound a candidate for applications in medicinal chemistry or materials science. Although direct pharmacological data for this compound are unavailable, analogs with similar structural motifs exhibit bioactive properties, such as anti-exudative activity or utility as chemical probes .
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(7-6-13-5-4-10-19-13)17-11-14-12-20-16(21-14)8-2-1-3-9-16/h4-7,10,14H,1-3,8-9,11-12H2,(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMBWCRALWZJF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated spirocyclic intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the spirocyclic intermediate and a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide, designated by its IUPAC name, is a member of a class of compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a furan moiety and a dioxaspirodecane unit. The molecular formula is with a molecular weight of approximately 339.5 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in disease processes, such as proteases associated with viral infections like SARS-CoV-2 .
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
The anticancer potential is supported by research indicating that compounds with similar structural motifs can promote cell cycle arrest and apoptosis in various cancer cell lines. For instance, derivatives with furan rings have been shown to significantly reduce cell viability in breast cancer cell lines through apoptotic pathways .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with furan-containing compounds:
- SARS-CoV-2 Inhibition : A study identified derivatives with furan moieties that effectively inhibited the Mpro enzyme essential for viral replication, suggesting a potential pathway for therapeutic development against COVID-19 .
- Cancer Cell Studies : Research on structurally similar compounds demonstrated significant cytotoxic effects in human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
